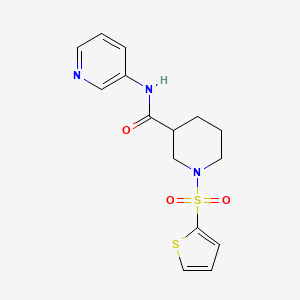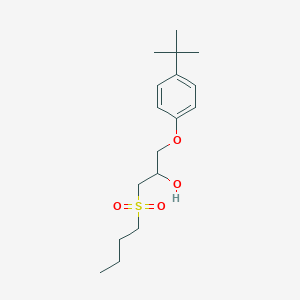
N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various B-cell malignancies.
作用機序
TAK-659 is a potent and selective inhibitor of N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, which plays a crucial role in the B-cell receptor signaling pathway. N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B-cell receptor. N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide activation leads to the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival and proliferation. TAK-659 inhibits N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. In addition, TAK-659 has been shown to inhibit the production of cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development and progression of B-cell malignancies. TAK-659 also inhibits the migration and adhesion of B-cells, which are crucial steps in the metastasis of B-cell malignancies.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its potency and selectivity for N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, which allows for the specific inhibition of the B-cell receptor signaling pathway. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration, which makes it suitable for in vivo studies. However, TAK-659 also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
Several future directions for the development and application of TAK-659 can be identified. First, further preclinical studies are needed to evaluate the safety and efficacy of TAK-659 in various B-cell malignancies, including CLL, MCL, and DLBCL. Second, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans. Third, the combination of TAK-659 with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, should be evaluated to enhance its antitumor activity. Fourth, the identification of biomarkers that predict response to TAK-659 can help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide inhibitors that overcome the limitations of TAK-659, such as toxicity and off-target effects, should be pursued.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The process begins with the reaction of 2-chlorothiophene with sodium hydride to yield 2-thienyllithium, which is then reacted with 3-pyridinecarboxaldehyde to form the key intermediate compound. The final coupling reaction involves the addition of piperidinecarboxylic acid to the intermediate compound, followed by the addition of sulfonyl chloride to form TAK-659.
科学的研究の応用
TAK-659 has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits N-3-pyridinyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have also shown that TAK-659 has significant antitumor activity in mouse models of B-cell malignancies.
特性
IUPAC Name |
N-pyridin-3-yl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(17-13-5-1-7-16-10-13)12-4-2-8-18(11-12)23(20,21)14-6-3-9-22-14/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGETDBABDYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1,3-benzoxazol-2-yl)phenoxy]-5-nitrophthalonitrile](/img/structure/B6067078.png)
![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)

![N-(4-hydroxyphenyl)-2-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6067098.png)
![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)

![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)